N-(3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide

Description

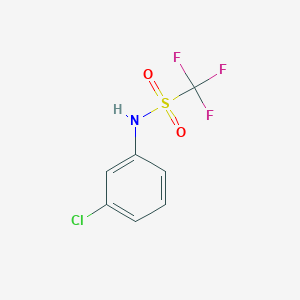

N-(3-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide (CAS: 23384-03-4) is a sulfonamide derivative characterized by a trifluoromethanesulfonyl group (-SO₂CF₃) and a 3-chlorophenyl substituent. Its molecular formula is C₇H₅ClF₃NO₂S, with a molecular weight of 259.63 g/mol . Structurally, the compound features a sulfonamide linkage where the nitrogen atom is bonded to a 3-chlorophenyl ring. This substitution pattern distinguishes it from analogs with alternative halogen positions (e.g., 4-chlorophenyl) or additional functional groups.

The compound is used in synthetic chemistry as an intermediate, particularly in palladium-catalyzed reactions and trifluoromethylation processes .

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-5-2-1-3-6(4-5)12-15(13,14)7(9,10)11/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLHOBVHWWPJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50519354 | |

| Record name | N-(3-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23384-03-4 | |

| Record name | N-(3-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23384-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 3-chloroaniline with trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates can lead to consistent product quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the trifluoromethanesulfonyl group.

Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in oxidation or reduction reactions under specific conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

Reagent and Catalyst:

N-(3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide is utilized as a reagent and catalyst in numerous organic reactions. Its strong electron-withdrawing trifluoromethanesulfonyl group contributes to its high NH-acidity, making it effective in reactions such as:

- Friedel-Crafts Reactions : Triflamides can facilitate electrophilic aromatic substitutions.

- Cycloaddition Reactions : They serve as catalysts in various cycloaddition processes.

- C-Amination Reactions : Triflamides act as nitrogen sources in the synthesis of amines from alkenes and azides .

Table 1: Key Organic Reactions Involving Triflamides

| Reaction Type | Application |

|---|---|

| Friedel-Crafts | Electrophilic substitutions |

| Cycloaddition | Formation of cyclic compounds |

| C-Amination | Synthesis of amines |

| Diels-Alder | Formation of adducts |

Pharmaceutical Applications

Gamma-Secretase Inhibition:

Recent studies have highlighted the compound's role as a gamma-secretase inhibitor, which is crucial in the treatment of Alzheimer's disease (AD). For instance, this compound (MRK-560) has shown promise in reducing amyloid plaques in animal models. This effect is associated with a decrease in reactive gliosis without significant histopathological changes in other organs .

Potential Drug Development:

The compound's lipophilicity and ability to penetrate biological membranes make it a candidate for further drug development targeting various diseases beyond AD.

Agricultural Applications

Parasiticides:

this compound has been identified as an effective agent against ecto- and endoparasites in animals. It is particularly noted for its efficacy against pests such as fleas and helminths. The compound can be formulated into compositions for veterinary use to control parasite infestations .

Table 2: Efficacy Against Parasites

| Parasite Type | Efficacy Level |

|---|---|

| Ecto-parasites | High (e.g., fleas) |

| Endo-parasites | Moderate to High (e.g., nematodes) |

Industrial Applications

Lithium-Sulfur Batteries:

Triflamides are also being explored in the field of energy storage, particularly in lithium-sulfur batteries where they serve as solvents in electrolytes. Their unique properties enhance battery performance and longevity .

Case Study 1: Alzheimer's Disease Research

In a study conducted on Tg2576 mice, MRK-560 was administered to evaluate its effects on amyloid plaque formation. The results indicated a significant reduction in plaque levels and associated neuroinflammation markers without adverse effects on other tissues . This highlights the compound's therapeutic potential while maintaining safety profiles.

Case Study 2: Veterinary Parasitology

A patent detailing the use of triflamides for controlling animal parasites demonstrated that formulations containing this compound effectively reduced parasite loads in treated animals compared to control groups. This underscores its practical application in veterinary medicine .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is known to enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-(3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide with structurally related sulfonamides:

Key Observations :

- Substituent Position: The 3-chlorophenyl substituent introduces steric and electronic effects distinct from the 4-chlorophenyl analog.

- Synthetic Yields : Substituent bulkiness impacts yields. For instance, N-(bis(3-methoxyphenyl)methyl)-1,1,1-trifluoromethanesulfonamide (1k) is synthesized in 84% yield , whereas bulkier groups (e.g., cyclohexyl in MRK-560) require multistep processes .

Physicochemical Properties

- Melting Points : While data for the 3-chloro derivative are absent, analogs like N-(bis(3-methoxyphenyl)methyl)-1,1,1-trifluoromethanesulfonamide melt at 86–87°C , indicating that substituent polarity and symmetry significantly influence thermal stability.

- Solubility : The trifluoromethanesulfonyl group enhances lipophilicity, facilitating membrane permeability in bioactive analogs like MRK-560 .

Biological Activity

N-(3-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide, often referred to as triflamide, is a compound that has garnered attention for its diverse biological activities. This article delves into the various aspects of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and a sulfonamide functional group. Its chemical structure can be represented as follows:

This structure contributes to its high lipophilicity and NH-acidity, making it an effective reagent in various organic reactions and a candidate for biological applications.

1. Pharmacological Effects

Research indicates that this compound exhibits significant biological activity across several domains:

- Inhibition of Enzymatic Activity : It has been shown to inhibit γ-secretase activity, which is crucial in the processing of amyloid precursor protein (APP). This inhibition is particularly relevant in the context of Alzheimer's disease, where the accumulation of amyloid-beta (Aβ) peptides is a hallmark feature .

- Antiparasitic Properties : The compound has been reported to possess antiparasitic activity against various ecto- and endoparasites. It demonstrates efficacy in controlling infestations in both agricultural and veterinary contexts .

The mechanisms through which this compound exerts its effects include:

- γ-Secretase Inhibition : The compound selectively inhibits γ-secretase with an IC50 value of approximately 123 nM for Notch processing while maintaining a significant separation from Aβ40 inhibition (IC50 values of 5 nM). This selectivity is crucial for minimizing side effects associated with Notch inhibition .

- Modulation of Lipid Metabolism : Studies suggest that it may influence lipid metabolism by activating specific transcription factors involved in fatty acid synthesis. This modulation could have implications for metabolic disorders and cancer .

Case Study 1: Alzheimer's Disease Model

In a study using transgenic mice models of Alzheimer's disease, this compound was administered to evaluate its effect on Aβ levels. The results showed:

- A significant reduction in plasma and cortical Aβ levels after treatment.

- A dose-dependent response was observed with near-complete lowering at higher doses (100 mg/kg) within three hours post-administration .

| Dose (mg/kg) | Plasma Aβ Reduction (%) | Cortical Aβ Reduction (%) |

|---|---|---|

| 10 | 30 | 25 |

| 30 | 60 | 55 |

| 100 | 93 | 85 |

Case Study 2: Antiparasitic Efficacy

In agricultural trials, this compound was tested against common pests such as house dust mites and fleas. The findings indicated:

Q & A

Basic: What are the key synthetic routes for N-(3-chlorophenyl)-1,1,1-trifluoromethanesulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3-chloroaniline with trifluoromethanesulfonyl chloride in the presence of a base like triethylamine or sodium hydride in anhydrous solvents (e.g., dichloromethane or THF) at low temperatures (0–5°C) to control exothermicity . Optimization focuses on stoichiometric ratios (e.g., 1.2–1.5 equivalents of sulfonyl chloride) and purification via column chromatography or recrystallization. Yields can be improved by using moisture-free conditions and inert atmospheres to prevent hydrolysis of the sulfonyl chloride intermediate .

Basic: Which analytical techniques are critical for characterizing this compound, and what data should researchers prioritize?

Key techniques include:

- NMR Spectroscopy : , , and NMR to confirm substitution patterns and purity. For example, the NMR signal for the -SOCF group appears as a singlet near δ -71 ppm .

- X-ray Crystallography : Resolves structural ambiguities, such as bond angles and torsional conformations. The SOCF groups often adopt orthogonal positions relative to the aromatic ring .

- Physicochemical Properties : Measured or predicted PSA (82.08), pKa (~4.37), and density (1.56 g/cm³) provide insights into solubility and reactivity .

Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this sulfonamide?

Palladium-catalyzed enantioselective cycloadditions using chiral ligands (e.g., METAMORPhos) enable asymmetric synthesis. For example, benzyltriflamides react with allenes under Pd(0) catalysis to form enantioenriched isoquinolines. Key parameters include ligand choice (e.g., binaphthyl-based phosphoramidites), solvent (toluene or dioxane), and temperature (25–80°C). Yields >80% and enantiomeric excess (ee) >90% are achievable with optimized conditions .

Advanced: What structural insights can crystallography provide, and how do substituents influence molecular conformation?

X-ray studies reveal that the -SOCF groups adopt non-planar geometries relative to the aromatic ring, with dihedral angles ~78°–101°, minimizing steric clashes. The 3-chlorophenyl substituent induces C–H···O and C–Cl···π interactions, stabilizing supramolecular aggregates in the solid state. These interactions are critical for designing co-crystals or salts to modulate solubility .

Basic: How is the biological activity of this compound assessed in preclinical studies?

- Cell Viability Assays : Tested against cancer lines (e.g., SKBR3 breast cancer and SKOV3 ovarian cancer) using MTT or Alamar Blue. IC values are derived from dose-response curves (typical range: 10–50 µM) .

- Antimicrobial Screening : Hydantoin derivatives are evaluated via broth microdilution for MIC (minimum inhibitory concentration) against pathogens like S. aureus .

Advanced: What pharmacological mechanisms are associated with structurally related trifluoromethanesulfonamides?

Analogues like MRK-560 act as γ-secretase inhibitors, reducing amyloid-β plaques in neurodegenerative models. Mechanistic studies involve:

- Enzyme Inhibition Assays : Measuring IC against γ-secretase in cell-free systems.

- PET Imaging : Correlating CSF Aβ42/Aβ40 ratios with plaque deposition in vivo .

Advanced: How do structural modifications impact the compound’s bioactivity and selectivity?

- Substituent Effects : Replacing the 3-chlorophenyl group with electron-withdrawing groups (e.g., 4-nitrobenzoyl) enhances antiproliferative activity but may reduce solubility. Methylation of the sulfonamide nitrogen (e.g., compound A4) improves metabolic stability .

- SAR Studies : Trifluoromethyl groups enhance membrane permeability, while bulky aryl substituents increase target affinity .

Advanced: How should researchers address discrepancies in reported biological data for this compound?

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., SKBR3 vs. MCF7) or incubation times. Standardize protocols using CLSI guidelines .

- Synthetic Impurities : Byproducts like bis-triflated derivatives (from over-sulfonation) can skew results. Validate purity via HPLC-MS and NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.